4-fluoro-2-methyl-N-[2-(trifluoromethyl)phenyl]benzamide
Overview
Description
4-fluoro-2-methyl-N-[2-(trifluoromethyl)phenyl]benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of fluorine and trifluoromethyl groups, which contribute to its unique chemical properties. It is used in various scientific research applications due to its potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-methyl-N-[2-(trifluoromethyl)phenyl]benzamide typically involves multiple steps. One common method starts with 2-fluoro-4-nitrotoluene as the raw material. The synthetic route includes the following steps :
Oxidation: 2-fluoro-4-nitrotoluene is oxidized using potassium permanganate.
Chlorination: The resulting product is chlorinated with thionyl chloride.
Amination: The chlorinated product undergoes amination with methylamine.
Reduction: Finally, the product is reduced using palladium on carbon (Pd/C) and hydrogen.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods focus on improving yield, reducing costs, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-2-methyl-N-[2-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate.
Reducing agents: Palladium on carbon (Pd/C) and hydrogen.
Substitution reagents: Methylamine for amination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different fluorinated aromatic compounds, while reduction may produce various amines.
Scientific Research Applications
4-fluoro-2-methyl-N-[2-(trifluoromethyl)phenyl]benzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-fluoro-2-methyl-N-[2-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. For example, as an androgen receptor antagonist, it binds to androgen receptors and inhibits their activity. This can disrupt the signaling pathways involved in the growth and proliferation of certain cancer cells .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-fluoro-2-methyl-N-[2-(trifluoromethyl)phenyl]benzamide include:
Uniqueness
The uniqueness of this compound lies in its specific combination of fluorine and trifluoromethyl groups, which confer distinct chemical and biological properties. These properties make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-fluoro-2-methyl-N-[2-(trifluoromethyl)phenyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F4NO/c1-9-8-10(16)6-7-11(9)14(21)20-13-5-3-2-4-12(13)15(17,18)19/h2-8H,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUAIWVFZBGZRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(=O)NC2=CC=CC=C2C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F4NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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